REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[C:4]=1[OH:13].C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:26](O)=[O:27]>>[OH:13][C:4]1[C:5]([C:9]([F:11])([F:10])[F:12])=[CH:6][C:7]([CH:26]=[O:27])=[CH:8][C:3]=1[O:2][CH3:1]
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Name
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|
Quantity
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1.9 g
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Type
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reactant
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Smiles
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COC1=C(C(=CC=C1)C(F)(F)F)O
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Name
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|
Quantity
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1.4 g
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Type
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reactant
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Smiles
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C1N2CN3CN1CN(C2)C3
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Name
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Quantity
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20 mL
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 1 h
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Duration
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1 h
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Type
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CUSTOM
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Details
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The solvent was removed in reduced pressure, 50 ml of 1 N hydrochloric acid
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Type
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ADDITION
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Details
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was added to the residue
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Type
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EXTRACTION
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Details
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the solution was extracted with dichloromethane
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Type
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CUSTOM
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Details
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Most part of the solvent was evaporated in vacuo and petroleum ether
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Type
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ADDITION
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Details
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was added, whereupon the product
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Type
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CUSTOM
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Details
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crystallized
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Name
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Type
|
|
Smiles
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OC1=C(C=C(C=O)C=C1C(F)(F)F)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |